N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a complex organic compound that features a 1,3,4-oxadiazole ring substituted with a propionamide group and a dimethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the dimethylsulfamoylphenyl group: This step involves the reaction of the oxadiazole intermediate with a dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the propionamide group: The final step involves the acylation of the oxadiazole intermediate with propionyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated heterocycle.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfamoyl groups or oxadiazole rings.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a functional additive in polymers.
Mechanism of Action
The mechanism of action of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The dimethylsulfamoyl group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the oxadiazole ring can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylsulfamoyl chloride: Used in the synthesis of various sulfonamides.
N-(4-(N,N-Dimethylsulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
1,3,4-Oxadiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylsulfamoyl group and the oxadiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-11(18)14-13-16-15-12(21-13)9-5-7-10(8-6-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGWYDOGTTXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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